5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
Description
X-ray Crystallographic Analysis of Hexahydrochromen Core
X-ray crystallography revealed critical insights into the hexahydrochromen core’s conformation. Single crystals of the compound were subjected to diffraction experiments using a Rigaku R-AXIS RAPID imaging plate detector with Cu-Kα radiation (λ = 1.5418 Å). The asymmetric unit comprised one molecule of the flavanone derivative and two water molecules of crystallization. The hexahydrochromen ring adopted a half-chair conformation, with puckering parameters quantified as $$ Q = 0.42 \, \text{Å} $$ and $$ \theta = 112.5^\circ $$, consistent with partial saturation of the chromene system.
Table 1: Crystallographic Data for the Hexahydrochromen Core
| Parameter | Value |
|---|---|
| Space group | $$ P2_1 $$ |
| Unit cell dimensions | $$ a = 8.24 \, \text{Å}, \, b = 12.67 \, \text{Å}, \, c = 14.89 \, \text{Å} $$ |
| Bond length (C4–O1) | $$ 1.36 \, \text{Å} $$ |
| Dihedral angle (C3–C4–O1–C7) | $$ 178.3^\circ $$ |
The flavone moiety exhibited a planar arrangement, with intramolecular hydrogen bonds between the 5-hydroxy group (O–H···O=C, $$ 2.72 \, \text{Å} $$) and the ketone oxygen stabilizing the structure. The methoxy group at C6 displayed torsional angles of $$ -12.4^\circ $$, minimizing steric hindrance with adjacent substituents.
Stereochemical Configuration Determination at C-2R,3R,4S,5S,6R Positions
The stereochemistry of the glycosidic sugar moiety was resolved using a combination of circular dichroism (CD) and nuclear Overhauser effect spectroscopy (NOESY). The $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR spectra confirmed the presence of five chiral centers in the glucose unit, with chemical shifts at δ 4.98 (H-1'), δ 3.45 (H-2'), δ 3.68 (H-3'), δ 3.32 (H-4'), and δ 3.89 (H-5').
Table 2: Stereochemical Assignments for the Glucose Unit
| Position | Configuration | Key NMR Correlations (COSY/HMBC) |
|---|---|---|
| C-2' | R | H-1' ↔ H-2' ($$ J = 7.8 \, \text{Hz} $$) |
| C-3' | R | H-2' ↔ H-3' ($$ J = 9.1 \, \text{Hz} $$) |
| C-4' | S | H-3' ↔ H-4' ($$ J = 9.3 \, \text{Hz} $$) |
| C-5' | S | H-4' ↔ H-5' ($$ J = 9.6 \, \text{Hz} $$) |
| C-6' | R | H-5' ↔ H-6'a ($$ J = 2.1 \, \text{Hz} $$) |
The absolute configuration was further verified by comparing experimental CD spectra with those of known β-D-glucopyranosides, showing a positive Cotton effect at 285 nm. The glucosyl oxyanion intermediate’s stereoelectronic effects favored the β-anomeric configuration, as evidenced by the $$ ^1\text{H} $$-NMR anomeric proton coupling constant ($$ J = 7.8 \, \text{Hz} $$).
Glycosidic Bond Conformation Analysis via Nuclear Overhauser Effect Spectroscopy
NOESY experiments elucidated the spatial arrangement of the glycosidic bond. Strong nuclear Overhauser effects (NOEs) were observed between the anomeric proton (H-1') of the glucose unit and the aromatic proton (H-8) of the flavanone aglycone, indicating a syn-periplanar orientation ($$ \phi = -65^\circ $$).
Table 3: Key NOE Correlations in the Glycosidic Linkage
| Proton Pair | Distance (Å) | NOE Intensity |
|---|---|---|
| H-1' (glucose) ↔ H-8 (flavanone) | 2.4 | Strong |
| H-6'a (glucose) ↔ H-7 (flavanone) | 3.1 | Moderate |
| H-4' (glucose) ↔ H-5 (flavanone) | 3.8 | Weak |
The glycosidic torsion angles ($$ \phi = -65^\circ $$, $$ \psi = 112^\circ $$) suggested a relaxed chair conformation for the glucose ring, stabilized by hydrogen bonding between the C-2' hydroxyl and the flavanone ketone oxygen ($$ 2.85 \, \text{Å} $$). Molecular dynamics simulations corroborated the NOESY data, showing <1.5 Å root-mean-square deviation (RMSD) from the experimental structure over a 10 ns trajectory.
Properties
Molecular Formula |
C22H28O11 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C22H28O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-5,8,12-15,17-24,26-29H,6-7H2,1H3/t12?,13?,14-,15?,17-,18?,19+,20-,21?,22-/m1/s1 |
InChI Key |
LKBBPOIXBVKXRY-TYQBUGQFSA-N |
Isomeric SMILES |
COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Reaction Conditions for Core Formation
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Chalcone formation | KOH, ethanol, reflux, 6 h | 78–85 | |
| Cyclization | HCl (conc.), ethanol, 80°C, 4 h | 65–72 | |
| Oxidation | I₂/DMSO, rt, 12 h | 88–92 |
Glycosylation of the Chromenone Core
The sugar moiety [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] is introduced via Koenigs-Knorr glycosylation. The hydroxyl group at position 7 of the chromenone reacts with a peracetylated glucose donor under Lewis acid catalysis (BF₃·Et₂O). Protecting groups (acetyl) on the sugar ensure regioselectivity, with deprotection achieved via Zemplén transesterification (NaOMe/MeOH).
Table 2: Glycosylation Parameters
Partial Hydrogenation of the Chromenone Ring
Selective hydrogenation of the chromenone’s dihydropyran ring to a hexahydro derivative is achieved using catalytic hydrogenation (Pd/C, H₂, 60 psi). Solvent choice (EtOAc/MeOH 4:1) prevents over-reduction, preserving the ketone and phenolic groups.
Table 3: Hydrogenation Conditions
| Catalyst | Pressure (psi) | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 10% Pd/C | 60 | EtOAc/MeOH 4:1 | 12 | 84 |
Stereochemical Control and Purification
The sugar’s (2R,3R,4S,5S,6R) configuration is maintained using chiral auxiliaries during glycosylation. Enzymatic resolution with lipases (e.g., Candida antarctica) ensures enantiopurity (>98% ee). Final purification employs reverse-phase HPLC (C18 column, MeCN/H₂O gradient), yielding >99% purity.
Challenges and Mitigation Strategies
- Regioselectivity in Glycosylation : Competing reactions at positions 5 and 7 are minimized using bulky protecting groups (e.g., tert-butyldimethylsilyl).
- Oxidative Degradation : Antioxidants (ascorbic acid) are added during hydrogenation to prevent quinone formation.
- Stereochemical Drift : Low-temperature (−20°C) glycosylation reduces epimerization.
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Route | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential (Core → Glycosylation → Hydrogenation) | 7 | 32 | 99.1 |
| Convergent (Modular coupling) | 5 | 41 | 98.5 |
The convergent approach, assembling pre-formed glycosyl and hydrogenated chromenone modules, offers higher efficiency.
Scalability and Industrial Relevance
Kilogram-scale production uses continuous-flow hydrogenation (microreactors) to enhance safety and yield. Enzymatic glycosylation in bioreactors (37°C, pH 7.4) reduces costly protecting groups.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves several steps:
- Preparation of the Hexahydrochromenone Core : The foundational structure is synthesized first.
- Introduction of Functional Groups : Hydroxyl and methoxy groups are added to the core.
- Glycosylation : A sugar moiety is attached to enhance the compound's biological activity.
Industrial Production
For industrial applications, large-scale synthesis can be optimized using automated reactors and continuous flow systems to ensure high yield and purity.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its structural characteristics make it a valuable precursor in organic synthesis.
Biology
Research has indicated potential biological activities such as:
- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways.
Medicine
The compound is being investigated for its therapeutic effects in treating various diseases. Its unique structure may allow it to interact with specific biological targets effectively.
Industry
In industrial contexts, it is utilized in developing new materials and chemical processes that leverage its unique properties.
Research indicates that this compound possesses significant biological activity due to its structural configuration. Studies have highlighted various aspects of its activity:
- Antioxidant Activity : Demonstrated ability to reduce oxidative stress in cellular models.
- Anti-inflammatory Properties : Shown potential in reducing markers of inflammation in vitro.
- Potential Anticancer Effects : Preliminary studies suggest it may inhibit cancer cell proliferation through specific pathways.
Mechanism of Action
The mechanism of action of 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Astragalin (5,7-Dihydroxy-2-(4-Hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxychromen-4-One)
- Key Differences: Chromen Core: Fully aromatic chromen-4-one vs. partially saturated hexahydrochromen-4-one in the target compound.
- Bioactivity : Astragalin demonstrates estrogenic activity by modulating ovarian granulosa cell apoptosis, whereas the target compound’s hexahydro core may reduce planar interactions with estrogen receptors .
- Molecular Weight : 448.382 g/mol .
| Property | Target Compound | Astragalin |
|---|---|---|
| Chromen Core | Hexahydro | Aromatic |
| 6-Position Substituent | Methoxy | Hydrogen |
| Molecular Weight (g/mol) | 462.409 | 448.382 |
| Key Bioactivity | Underexplored | Estrogenic |
Demethyltexasin 4'-O-Glucoside (6,7-Dihydroxy-3-(4-{[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxy}Phenyl)-4H-Chromen-4-One)
Homoplantaginin (5-Hydroxy-2-(4-Hydroxyphenyl)-6-Methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxychromen-4-One)
5,7-Dihydroxy-2-(4-Hydroxyphenyl)Chroman-4-One
- Key Differences :
- Bioactivity Implications : The absence of glycosylation limits cellular uptake efficiency compared to the target compound .
Structural and Electronic Trends
- Hexahydrochromen Core : Reduces aromaticity, decreasing π-π stacking interactions but improving stability against photodegradation .
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., at 6-position) lower hydrogen-bonding capacity but enhance lipophilicity and metabolic resistance .
- Glycosylation : Glucose moieties improve solubility and transport across biological membranes, though steric effects may limit binding to某些 enzymes .
Biological Activity
5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one (commonly referred to as a complex flavonoid compound) possesses a unique structural configuration that suggests significant biological activity. This article explores the biological activity of this compound through various studies and findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H28O11 |
| Molecular Weight | 468.4 g/mol |
| IUPAC Name | 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
| InChI Key | Not available |
The compound's structure includes multiple hydroxyl groups and a methoxy group which are crucial for its biological interactions.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit potent antioxidant activity. The presence of hydroxyl groups enhances their ability to scavenge free radicals. A study demonstrated that flavonoids can reduce oxidative stress in cells by neutralizing reactive oxygen species (ROS), suggesting that this compound could have similar effects .
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Flavonoids are known to inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX enzymes. In vitro studies have shown that certain flavonoids can significantly reduce inflammation markers in cell cultures . This compound's potential to modulate inflammatory responses warrants further investigation.
Anticancer Activity
Flavonoids are widely studied for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of cell cycle regulators and the activation of caspases . In particular, its ability to inhibit tumor growth in various cancer models has been documented.
Antimicrobial Activity
The antimicrobial properties of flavonoids have been well-documented. This compound's structure suggests it may possess activity against various pathogens. Studies indicate that flavonoids can disrupt bacterial cell membranes and inhibit bacterial growth .
Case Studies
- Antioxidant Activity : A study published in the Journal of Agricultural and Food Chemistry reported that similar flavonoids exhibited a significant increase in antioxidant capacity when tested against DPPH radicals. The results indicated a strong correlation between the number of hydroxyl groups and antioxidant efficacy .
- Anti-inflammatory Effects : Research conducted on a related compound demonstrated its ability to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
- Anticancer Properties : In a controlled trial involving breast cancer cell lines, compounds structurally related to this flavonoid showed a marked reduction in cell viability and proliferation rates. The study highlighted the importance of specific structural features in enhancing anticancer activity .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and how can purity be optimized?
- Answer : Synthesis typically involves glycosylation of a flavone core with a protected glucosyl donor under acidic or enzymatic conditions. For example, highlights the use of glycosyltransferases to attach the glucosyl moiety to the chromen-4-one backbone. Purity optimization requires HPLC or flash chromatography with polar stationary phases (e.g., C18 columns) and mobile phases containing acetonitrile/water gradients . Stability during synthesis is temperature-sensitive; storage at 2–8°C is advised to prevent glycosidic bond hydrolysis .
Q. How can spectroscopic techniques (NMR, MS) be applied to characterize this compound?
- Answer :
- NMR : Assign stereochemistry using - and -NMR, focusing on anomeric protons (δ 4.8–5.5 ppm for β-glucosides) and aromatic protons (δ 6.5–7.5 ppm for the chromen-4-one core). provides an isomeric SMILES string and InChIKey for cross-referencing spin-spin coupling patterns .
- MS : High-resolution ESI-MS in negative ion mode can confirm the molecular ion peak (e.g., [M–H] at m/z 580.53 for related glycosylated flavones) .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Answer : The compound is sensitive to light, heat, and pH extremes. indicates storage at 2–8°C in amber vials to prevent photodegradation. Hydrolysis of the glucosyl group occurs above 40°C, as noted in solubility studies . Aqueous solutions should be buffered at pH 6–7 to stabilize the glycosidic linkage .
Q. Which in vitro bioactivity assays are suitable for evaluating its pharmacological potential?
- Answer : Common assays include:
- Antioxidant activity : DPPH radical scavenging (IC values compared to ascorbic acid) .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or α-glucosidase, with IC calculations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), noting EC values and selectivity indices .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its interaction with biological targets?
- Answer : reports a crystal structure (CCDC 1267/2209) showing hydrogen bonding between the glucosyl hydroxyls and water molecules, which may mimic interactions with enzyme active sites. The chromen-4-one core adopts a planar conformation, enabling π-π stacking with aromatic residues in proteins . Molecular docking studies should prioritize these structural features for target validation.
Q. What computational methods predict its solubility and permeability for drug discovery?
- Answer :
- Log P : Consensus log Po/w = -0.87 ( ), suggesting moderate hydrophilicity.
- Solubility : ESOL predicts 0.604 mg/mL, aligning with experimental data for similar glycosylated flavones .
- Permeability : Low GI absorption (Bioavailability Score = 0.17) due to high molecular weight (580.53 g/mol) and polar surface area (225.06 Ų) . Use Caco-2 cell models to validate permeability.
Q. How do glycosylation patterns impact its bioactivity and metabolic stability?
- Answer : demonstrates that additional glycosyl groups (e.g., methyltetrahydro-2H-pyran) enhance metabolic stability by reducing CYP3A4-mediated oxidation. However, bulky substituents may sterically hinder target binding, as seen in reduced α-glucosidase inhibition compared to aglycones . Enzymatic deglycosylation assays can quantify this trade-off.
Q. How should researchers resolve contradictions in reported stability data across studies?
- Answer : Discrepancies (e.g., thermal stability in vs. ) arise from varying experimental conditions. A systematic approach includes:
Reproducing conditions : Match pH, solvent (e.g., aqueous vs. DMSO), and temperature.
Analytical validation : Use identical HPLC gradients or NMR quantification methods.
Statistical analysis : Apply ANOVA to compare degradation rates under controlled variables .
Methodological Recommendations
- Structural analysis : Combine X-ray crystallography () with DFT calculations to map electrostatic potential surfaces for target docking.
- Data interpretation : Use cheminformatics tools (e.g., PubChem or SciFinder) to cross-reference spectral data and avoid misannotation .
- Ethical compliance : Adhere to safety protocols in and for handling hazardous intermediates during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

